

# Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate CAS number 1075-82-7

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## Compound of Interest

*Compound Name:* Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

*Cat. No.:* B1391412

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An In-Depth Technical Guide to **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** (CAS 1075-82-7)

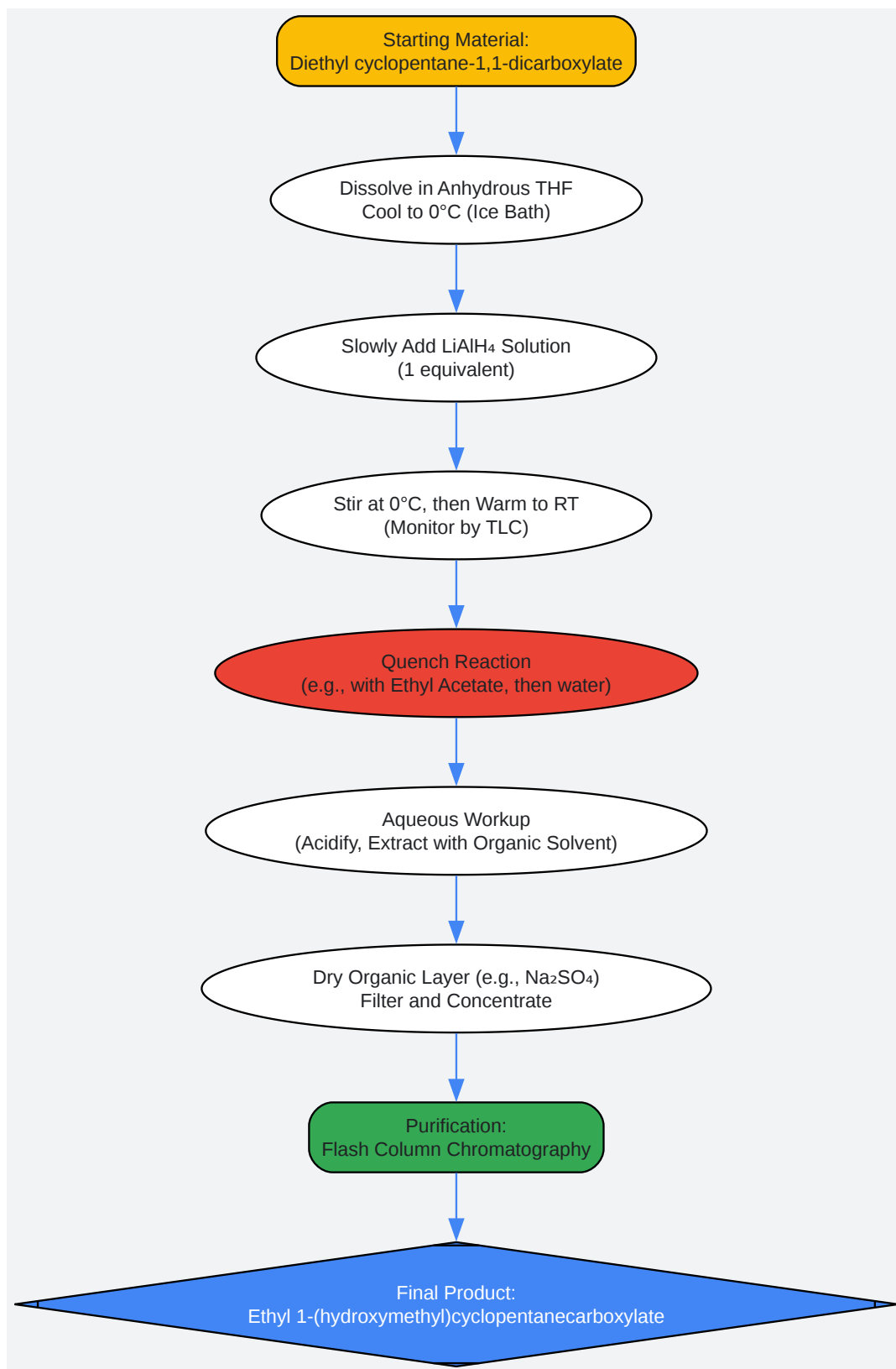
## Abstract & Overview

**Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate**, identified by CAS number 1075-82-7, is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and synthetic organic chemistry.<sup>[1]</sup> Its structure uniquely combines a stable cyclopentane scaffold with two distinct functional groups: an ethyl ester and a primary hydroxymethyl group.<sup>[2]</sup> This arrangement provides two reactive centers that can be manipulated selectively, making it a versatile building block for the synthesis of more complex molecules and pharmaceutical intermediates.<sup>[3]</sup> Investigations have highlighted its potential in the development of novel anti-inflammatory and antimicrobial agents.<sup>[1]</sup> This guide provides a comprehensive technical overview covering its physicochemical properties, detailed synthesis protocols, spectroscopic profile, chemical reactivity, and essential safety guidelines for researchers, scientists, and drug development professionals.

## Compound Identification and Physicochemical Properties

The fundamental identity of a chemical reagent is the cornerstone of reproducible science.

**Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** is a liquid at room temperature, and its polarity is influenced by the presence of both the ester and the hydroxyl group, rendering it soluble in a range of common organic solvents.<sup>[1]</sup><sup>[2]</sup>



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Caption: Workflow for the synthesis and purification of the title compound.

## Experimental Protocol: Selective Reduction

This protocol describes the synthesis starting from Diethyl cyclopentane-1,1-dicarboxylate.

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Diethyl cyclopentane-1,1-dicarboxylate (1 equivalent). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.
  - **Rationale:** Anhydrous (dry) conditions are critical because  $\text{LiAlH}_4$  reacts violently with water. Nitrogen provides an inert atmosphere to prevent moisture from entering the reaction.
- **Cooling:** The flask is cooled to  $0^\circ\text{C}$  using an ice-water bath.
  - **Rationale:** The reduction of esters with  $\text{LiAlH}_4$  is highly exothermic. Cooling the reaction prevents overheating, which could lead to side reactions and a decrease in selectivity and yield.
- **Reagent Addition:** A solution of  $\text{LiAlH}_4$  (1.0 M in THF, 1 equivalent) is added dropwise via the dropping funnel over 30-60 minutes. The reaction progress is monitored by Thin-Layer Chromatography (TLC).
  - **Rationale:** Using a single equivalent of the reducing agent is key to selectively reducing only one of the two ester groups. Dropwise addition maintains temperature control.
- **Reaction Quench:** Once the starting material is consumed (as indicated by TLC), the reaction is carefully quenched at  $0^\circ\text{C}$  by the slow, dropwise addition of ethyl acetate, followed by water and then a dilute acid solution (e.g., 1M HCl).
  - **Rationale:** The quench deactivates any remaining  $\text{LiAlH}_4$ . This process is also highly exothermic and must be done slowly and at low temperature to avoid uncontrolled effervescence.
- **Extraction and Workup:** The layers are separated, and the aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Rationale: This standard workup procedure isolates the crude product from the aqueous phase and inorganic salts.
- Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate**.
  - Rationale: Chromatography separates the desired product from any unreacted starting material, the diol byproduct, and other impurities, ensuring high purity.

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While specific experimental spectra are proprietary, the expected data can be reliably predicted based on the known effects of its functional groups. [4] Table 2: Predicted  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 4.15	Quartet (q)	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>	Methylene protons of the ethyl group, deshielded by the adjacent oxygen and split by the methyl group.
~ 3.60	Singlet (s)	2H	-CH <sub>2</sub> -OH	Methylene protons of the hydroxymethyl group. Adjacent to a quaternary carbon, so no splitting is expected.
~ 2.50	Broad Singlet (br s)	1H	-CH <sub>2</sub> -OH	The hydroxyl proton signal is often broad and its position can vary with concentration and sample purity.
~ 1.90 - 1.60	Multiplet (m)	8H	Cyclopentane Ring Protons	The eight protons on the cyclopentane ring will overlap, creating a complex multiplet.

| ~ 1.25 | Triplet (t) | 3H | -O-CH<sub>2</sub>-CH<sub>3</sub> | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |

Table 3: Predicted <sup>13</sup>C NMR, IR, and MS Data

Technique	Feature	Predicted Value	Rationale
<sup>13</sup> C NMR	Carbonyl Carbon	~ 175 ppm	Typical chemical shift for an ester carbonyl carbon.
	Quaternary Carbon	~ 50 ppm	The central carbon of the cyclopentane ring bonded to the functional groups.
	-CH <sub>2</sub> -OH	~ 65 ppm	Carbon of the hydroxymethyl group, deshielded by oxygen.
	-O-CH <sub>2</sub> -CH <sub>3</sub>	~ 61 ppm	Methylene carbon of the ethyl ester, deshielded by oxygen.
	Cyclopentane Carbons	~ 35 ppm, ~ 24 ppm	Signals for the two sets of equivalent CH <sub>2</sub> groups in the ring.
	Methyl Carbon	~ 14 ppm	Methyl carbon of the ethyl ester group.
IR	O-H Stretch	~ 3400 cm <sup>-1</sup> (broad)	Characteristic broad absorption for the hydroxyl group due to hydrogen bonding.
	C-H Stretch	~ 2960, 2870 cm <sup>-1</sup>	Aliphatic C-H stretching.
	C=O Stretch	~ 1730 cm <sup>-1</sup> (strong)	Strong, sharp absorption characteristic of an ester carbonyl group.
	C-O Stretch	~ 1250 - 1100 cm <sup>-1</sup>	Stretching vibrations for the C-O single

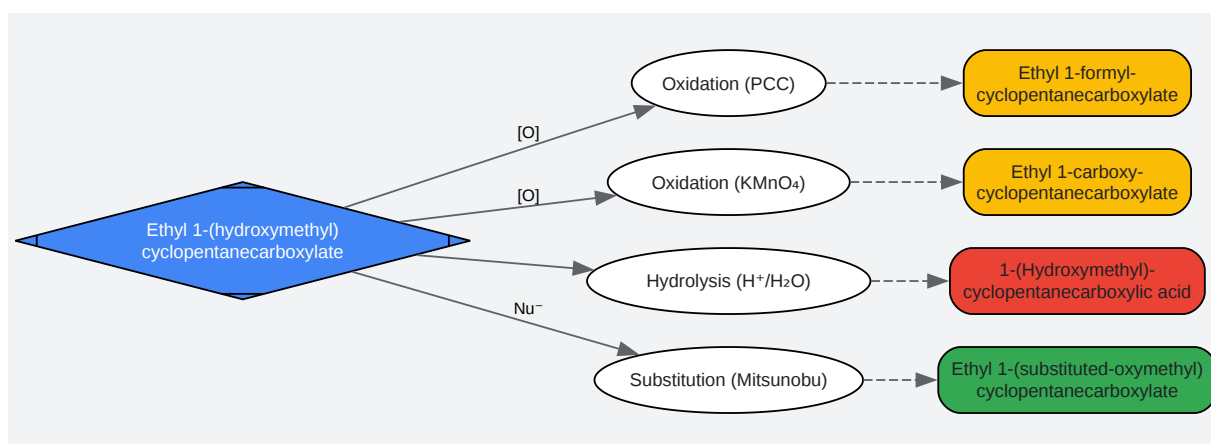


Technique	Feature	Predicted Value	Rationale
			bonds of the ester and alcohol.
Mass Spec.	Molecular Ion [M] <sup>+</sup>	m/z = 172	Corresponds to the molecular weight of the compound.
	Key Fragments	m/z = 141 ([M-CH <sub>2</sub> OH] <sup>+</sup> )	Loss of the hydroxymethyl group.

| | | m/z = 127 ([M-OC<sub>2</sub>H<sub>5</sub>]<sup>+</sup>) | Loss of the ethoxy group. |

## Chemical Reactivity and Synthetic Potential

The synthetic utility of **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** stems from the orthogonal reactivity of its two primary functional groups. The hydroxymethyl group can undergo oxidation or nucleophilic substitution, while the ester group is susceptible to hydrolysis or transesterification. [1] This allows for a stepwise and controlled elaboration of the molecular scaffold.



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Caption: Key chemical transformations of the title compound.

- **Oxidation of the Hydroxymethyl Group:** The primary alcohol can be selectively oxidized. Using mild reagents like Pyridinium chlorochromate (PCC) will yield the corresponding aldehyde, Ethyl 1-formylcyclopentanecarboxylate. [1] Stronger oxidizing agents, such as potassium permanganate (KMnO<sub>4</sub>) or TEMPO, will oxidize it fully to the carboxylic acid, forming Ethyl 1-carboxycyclopentanecarboxylate. [1] This selectivity is crucial for building molecular complexity.
- **Reactions of the Ester Group:** The ethyl ester can undergo hydrolysis under either acidic or basic conditions to yield 1-(hydroxymethyl)cyclopentanecarboxylic acid. [1] It can also undergo transesterification in the presence of another alcohol and a suitable catalyst to form a different ester. [1]
- **Nucleophilic Substitution:** The hydroxyl group can be converted into a good leaving group or activated for nucleophilic substitution reactions. For instance, under Mitsunobu conditions (using DIAD and PPh<sub>3</sub>), it can be displaced by a wide range of nucleophiles, enabling the introduction of various functionalities. [1]

## Safety, Storage, and Handling

While the toxicological properties of **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** have not been fully investigated, prudent laboratory practices are essential. [5] Adherence to the following guidelines ensures safe handling and maintains the integrity of the compound.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [6][7]
- **Handling:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling. [6][7]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. [3] Keep away from strong oxidizing agents, as they can react with the hydroxymethyl group. [3]
- **Spills:** In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. [7]
- **Disposal:** Dispose of waste material in accordance with all applicable local, state, and federal regulations. [6]

## Conclusion

**Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** (CAS 1075-82-7) is a valuable and versatile synthetic intermediate. Its bifunctional nature allows for selective chemical transformations, making it an important building block for constructing complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel compounds and technologies.

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